molecular formula C22H26N4O3 B13071501 N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide

N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B13071501
M. Wt: 394.5 g/mol
InChI Key: YBHKBMJREUZHOV-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with aldehydes or alkenes . The reaction conditions often involve the use of environmentally benign solvents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing the reaction conditions to achieve high efficiency and scalability. Techniques such as microwave-assisted synthesis and metal-free protocols are employed to reduce the environmental impact and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include aldehydes, ketones, and various amines. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or water to ensure high efficiency .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which exhibit a wide range of biological activities .

Scientific Research Applications

N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in various biological processes . The compound’s unique structure allows it to bind to these targets with high affinity, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities.

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide

InChI

InChI=1S/C22H26N4O3/c1-14-5-4-6-19-20(14)17(7-10-29-19)24-18-11-16(22(28)25(3)8-9-27)13-26-12-15(2)23-21(18)26/h4-6,11-13,17,24,27H,7-10H2,1-3H3/t17-/m0/s1

InChI Key

YBHKBMJREUZHOV-KRWDZBQOSA-N

Isomeric SMILES

CC1=C2[C@H](CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO

Canonical SMILES

CC1=C2C(CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.